8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of the naturally occurring isoprostane 8-iso Prostaglandin E2, which is derived from the peroxidation of polyunsaturated fatty acids. This compound has garnered interest in biochemical research due to its structural modifications that may influence its biological activity and therapeutic potential. Prostaglandins, including their analogs, play crucial roles in various physiological processes, including inflammation, pain modulation, and vascular regulation.
8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is synthesized through chemical methods rather than being extracted from natural sources. It is classified under prostaglandin derivatives and is part of a broader category of compounds known as isoprostanes. These compounds are typically formed during oxidative stress and lipid peroxidation, which can occur in various biological contexts.
The compound falls under the category of lipid mediators, specifically prostaglandins. It is characterized as an isoprostane, which are prostaglandin-like compounds formed independently of cyclooxygenase enzymes during oxidative stress.
The synthesis of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 typically involves several steps:
The synthetic pathway may include:
The molecular structure of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 features a cyclohexyl group attached to a tetranor framework, which lacks certain functional groups present in its parent compound. This modification alters its pharmacokinetic properties and potentially its receptor binding affinity.
The molecular formula for 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 can be represented as . The structural representation highlights the unique arrangement of carbon atoms and functional groups that define its classification as a prostaglandin analog.
8-iso-16-cyclohexyl-tetranor Prostaglandin E2 may undergo various chemical reactions typical for prostaglandins, including:
These reactions are influenced by environmental factors such as pH, temperature, and the presence of catalysts or enzymes that can facilitate or inhibit specific pathways.
The mechanism by which 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 exerts its effects likely involves interaction with specific receptors in the body:
Research indicates that modifications in the structure can significantly impact binding affinity and receptor specificity compared to natural prostaglandins.
8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is generally characterized by:
Chemical properties include:
Relevant analytical data can be obtained through spectroscopic methods that provide insights into its stability and reactivity under various conditions.
8-iso-16-cyclohexyl-tetranor Prostaglandin E2 has potential applications in:
The compound is systematically named as (5Z)-7-{(1S,2R)-2-[(1E)-4-cyclohexyl-3-hydroxy-1-butenyl]-3-hydroxy-5-oxocyclopentyl}-5-heptenoic acid according to IUPAC conventions [4]. The "8-iso" designation specifies the epimeric configuration at the C8 position (β-orientation), distinguishing it from natural prostaglandin E₂ (PGE₂) where the hydroxyl group at C8 adopts an α-configuration [1] [3] [8]. This epimerization alters the spatial orientation of the hydroxyl moiety, potentially influencing molecular interactions and stereoselective activity. The "16-cyclohexyl" denotes replacement of the natural alkyl chain at C16 with a cyclohexyl ring, while "tetranor" indicates the absence of four methylene groups (C17–C20) in the ω-chain [3] [8].
The molecular formula C₂₂H₃₄O₅ was consistently verified across multiple analytical sources [1] [3] [10]. This composition corresponds to a monoisotopic mass of 378.50 g/mol, calculated as follows:
Table 1: Atomic Composition and Mass Analysis
Element | Atom Count | Contribution to MW (g/mol) |
---|---|---|
Carbon (C) | 22 | 264.00 |
Hydrogen (H) | 34 | 34.34 |
Oxygen (O) | 5 | 80.00 |
Total MW | 378.50 |
The Chemical Abstracts Service (CAS) registry number 53319-30-5 uniquely identifies this compound as a synthetic prostaglandin E₂ analog [1] [3] [10]. It is classified under the following categories:
Structurally, 8-iso-16-cyclohexyl-tetranor PGE₂ incorporates three strategic modifications compared to endogenous PGE₂ and its 8-iso epimer:
Table 2: Structural Comparison with Prostaglandin Congeners
Feature | PGE₂ | 8-iso PGE₂ | 8-iso-16-cyclohexyl-tetranor PGE₂ |
---|---|---|---|
C8 Configuration | 8α-OH | 8β-OH (epimer) | 8β-OH |
C16 Substituent | n-Butyl chain | n-Butyl chain | Cyclohexyl ring |
ω-chain Length | C17–C20 intact | C17–C20 intact | Tetranor (C17–C20 removed) |
Molecular Weight | 352.48 g/mol | 352.48 g/mol | 378.50 g/mol |
CAS Registry | 363-24-6 | 6893-02-3 | 53319-30-5 |
These modifications collectively aim to enhance metabolic stability against enzymes like 15-hydroxyprostaglandin dehydrogenase, which catabolizes natural prostaglandins [2] [3]. However, pharmacological characterization remains unreported in peer-reviewed literature, distinguishing it from clinically studied analogs like 16,16-dimethyl PGE₂ [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9